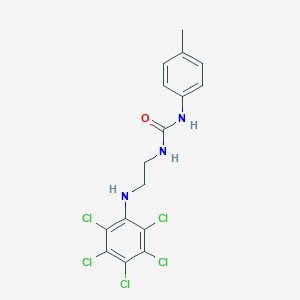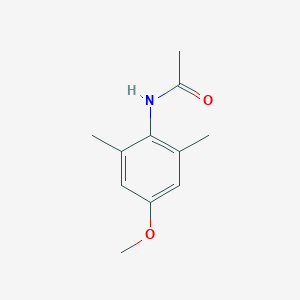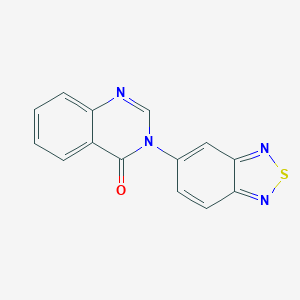![molecular formula C18H19BrN2O3 B397430 N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B397430.png)
N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is an organic compound with the molecular formula C18H19BrN2O3 This compound is characterized by the presence of a bromo-substituted phenoxy group, an acetyl group, and a phenylpropanehydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-bromo-2-methylphenol with acetic anhydride to form 4-bromo-2-methylphenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
科学研究应用
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2-methylphenoxy)-N-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonothioyl)acetamide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-4-methoxybenzohydrazide
- N’-[(4-bromo-2-methylphenoxy)acetyl]-4-fluorobenzohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromo-substituted phenoxy group and phenylpropanehydrazide moiety differentiate it from other similar compounds, making it valuable for specific research and industrial applications.
属性
分子式 |
C18H19BrN2O3 |
|---|---|
分子量 |
391.3g/mol |
IUPAC 名称 |
N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C18H19BrN2O3/c1-13-11-15(19)8-9-16(13)24-12-18(23)21-20-17(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
FAKKUQRKQFVIFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[3-[(4-chlorophenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B397348.png)
![4-Oxo-4-[[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]butanoic acid](/img/structure/B397351.png)
![4-[[3-[(4-Chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B397352.png)
![4-({3-[(4-Chloroanilino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B397353.png)
![4-({3-[(4-Methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B397354.png)
![4-({3-[(4-Methoxyanilino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B397356.png)
![4-{[6-Methyl-3-(naphthalen-1-ylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B397358.png)


![2-(2,2-DIMETHYLPROPANAMIDO)-N-(4-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397362.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397366.png)
![2-[(2,2-dimethylpropanoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397367.png)

![5-[[(4-Methoxyphenyl)amino]imino]barbituric acid](/img/structure/B397371.png)
